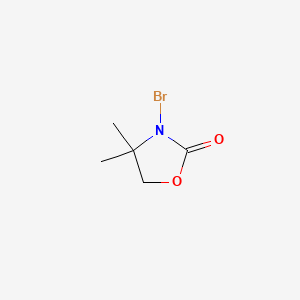

3-Bromo-4,4-dimethyloxazolidin-2-one

Description

Structure

3D Structure

Propriétés

Numéro CAS |

60491-95-4 |

|---|---|

Formule moléculaire |

C5H8BrNO2 |

Poids moléculaire |

194.03 g/mol |

Nom IUPAC |

3-bromo-4,4-dimethyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H8BrNO2/c1-5(2)3-9-4(8)7(5)6/h3H2,1-2H3 |

Clé InChI |

UGTLNHLTOZDVCT-UHFFFAOYSA-N |

SMILES canonique |

CC1(COC(=O)N1Br)C |

Origine du produit |

United States |

Synthetic Methodologies for 3 Bromo 4,4 Dimethyloxazolidin 2 One and Its Derivatives

Direct N-Bromination of Oxazolidinone Precursors

A primary and straightforward route to 3-bromo-4,4-dimethyloxazolidin-2-one involves the direct bromination of the corresponding N-H precursor, 4,4-dimethyloxazolidin-2-one. This method is favored for its atom economy and the ready availability of the starting materials.

Utilization of N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a widely employed reagent for the N-bromination of amides and related compounds, including oxazolidinones. organic-chemistry.org The reaction proceeds via the transfer of an electrophilic bromine atom from the NBS to the nitrogen of the oxazolidinone. Other N-bromo reagents, such as N-bromoacetamide (NBA), can also be utilized. researchgate.net The general transformation is depicted below:

In a typical procedure, 4,4-dimethyloxazolidin-2-one is treated with NBS in a suitable solvent. The reaction is often carried out under neutral or slightly acidic conditions. The choice of brominating agent can influence the reaction kinetics and selectivity. For instance, kinetic studies on the N-bromination of 2-oxazolidinone (B127357) have shown that the rate of bromination increases in the order of BrO⁻ < NBA < NBS < HOBr. researchgate.net This suggests that the electrophilicity of the bromine donor is a key factor in the reaction rate. researchgate.net

In addition to N-bromoamides, molecular bromine (Br₂) can also be used for the direct N-bromination of oxazolidinones. One documented synthesis of 3-bromo-4,4-dimethyl-2-oxazolidinone involves dissolving 4,4-dimethyl-2-oxazolidinone in aqueous sodium hydroxide (B78521), cooling the solution to 0°C, and then adding bromine dropwise. prepchem.com This method results in the formation of the N-brominated product as a solid that can be isolated by filtration. prepchem.com

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the N-bromination reaction is highly dependent on the reaction conditions, including the choice of solvent, temperature, and the presence of any catalysts or additives. For instance, the bromination of some substrates with NBS can be initiated by light or radical initiators, suggesting a radical pathway. researchgate.netyoutube.com However, for N-bromination of amides, an ionic mechanism is more common.

The pH of the reaction medium can also play a crucial role. Studies on the N-bromination of 2-oxazolidinone have indicated that the reaction with various brominating agents, including hypobromite, NBS, and NBA, predominantly occurs with the anionic form of the substrate. researchgate.net This implies that controlling the pH to favor the deprotonation of the oxazolidinone nitrogen can enhance the reaction rate.

Solvent choice is also critical. While a variety of solvents can be used, the solubility of the reactants and the stability of the product must be considered. For example, a documented synthesis of 3-bromo-4,4-dimethyl-2-oxazolidinone uses a biphasic system of water and petroleum ether for washing and purification. prepchem.com

Below is a table summarizing the optimized conditions for a related bromination reaction, highlighting the importance of reagent stoichiometry and solvent.

| Entry | Reagent (equiv.) | Solvent | Yield (%) |

| 1 | NBS (2) | DMSO | 70 |

| 2 | NBS (3), DMSO (2) | DCM | 80 |

This data is illustrative of general bromination optimization and not specific to this compound. Data adapted from a study on vic-dibromination of olefins. ias.ac.in

Regioselectivity and Stereochemical Control in Bromination Processes

When the oxazolidinone precursor contains additional reactive sites, the regioselectivity of the bromination becomes a key consideration. For 4,4-dimethyloxazolidin-2-one, the primary site of attack by an electrophilic bromine source is the nitrogen atom due to its higher nucleophilicity compared to the carbon atoms of the ring.

In cases where chiral oxazolidinones are used as substrates, the stereochemical outcome of the bromination is of paramount importance, particularly if the bromine is to be used in subsequent stereoselective transformations. While the bromination occurs at the nitrogen atom, which is typically not a stereocenter, the presence of stereocenters elsewhere in the molecule can influence the reactivity and the conformational preferences of the resulting N-bromo product. Studies on cycloadditions involving chiral oxazolidinone-stabilized oxyallyls have demonstrated that the stereochemistry of the oxazolidinone auxiliary can control the facial selectivity of subsequent reactions. nih.govnih.gov This highlights the importance of the stereochemical integrity of the oxazolidinone ring during and after the bromination step.

Construction of the Oxazolidinone Ring with Integrated Bromine Functionality

An alternative synthetic strategy involves the formation of the oxazolidinone ring from precursors that already contain a bromine atom. This approach can be advantageous when direct bromination of the pre-formed oxazolidinone is problematic or when it allows for more convergent synthetic routes.

Cyclization Reactions Incorporating Brominated Building Blocks

This approach typically involves the cyclization of a brominated precursor, such as a bromo-amino alcohol or a related derivative. For example, a synthetic route could be envisioned where a brominated epoxide is reacted with a carbamate (B1207046) under basic conditions to form the oxazolidinone ring. arkat-usa.org The success of such a strategy depends on the availability of the brominated building blocks and the efficiency of the cyclization step.

Another potential route involves the reaction of α-brominated carbonyl compounds. For instance, the reaction of 2-bromo-2-methylpropanamides with various nucleophiles can lead to the formation of oxazolidinone derivatives. While not directly leading to a 3-bromo derivative, these methods demonstrate the principle of constructing the oxazolidinone ring from brominated acyclic precursors.

Green Chemistry Approaches in Oxazolidinone Scaffold Formation (e.g., CO2 Fixation)

In recent years, there has been a significant focus on developing more sustainable and environmentally friendly methods for the synthesis of heterocyclic compounds. The use of carbon dioxide (CO₂) as a C1 synthon for the construction of oxazolidinones is a prominent example of a green chemistry approach. researchgate.netresearchgate.net This method involves the cycloaddition of CO₂ with substrates like aziridines, β-amino alcohols, or propargylamines. researchgate.netresearchgate.net

To integrate bromine functionality using this green approach, one could envision using a brominated starting material. For example, the reaction of a brominated aziridine (B145994) with CO₂ could potentially yield a brominated oxazolidinone. The carboxylative cyclization of propargylic amines with CO₂ is another atom-economical method that could be adapted for the synthesis of brominated oxazolidinones by starting with a brominated propargylic amine. researchgate.net

These CO₂ fixation methods are often catalyzed by various metal complexes or organocatalysts and can be performed under solvent-free or ambient pressure conditions, further enhancing their green credentials. researchgate.netrsc.org The development of such methods for the synthesis of brominated oxazolidinones remains an area of active research.

Alternative Approaches to N-Bromooxazolidinone Scaffolds

While direct N-bromination of oxazolidinone precursors is a common strategy, alternative synthetic methodologies focus on the initial construction of the core oxazolidinone ring with high stereocontrol, or on the generation of related organic bromides that could serve as precursors or analogues. These alternative approaches often employ novel catalytic systems, including biocatalysts, or proceed through radical intermediates to achieve their synthetic goals.

Biocatalytic Methods for Enantiopure Oxazolidinone Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure compounds, offering advantages such as high selectivity, mild reaction conditions, and a reduced environmental footprint. researchgate.netresearchgate.net In the context of oxazolidinone synthesis, enzymatic strategies have been developed to produce chiral oxazolidinone cores with high enantiomeric excess (ee).

One notable biocatalytic approach involves a one-pot cascade process for the stereo- and regioselective aminohydroxylation of various alkenes. researchgate.net This method combines a styrene (B11656) monooxygenase and a halohydrin dehalogenase to yield enantiopure oxazolidinones. By engineering the halohydrin dehalogenase, researchers have been able to control the regioselectivity of the reaction, leading to the synthesis of both chiral 4-aryloxazolidinones and 5-aryloxazolidinones with impressive results. researchgate.net For instance, the synthesis of 4-aryloxazolidinones has been achieved with up to 47% yield and 98% ee, while 5-aryloxazolidinones have been obtained in up to 46% yield and greater than 99% ee. researchgate.net

Another significant advancement in this area is the use of halohydrin dehalogenases (HHDHs) for the ring expansion of spiro-epoxides to construct spiro-oxazolidinones. acs.orgthieme-connect.com Through screening and protein engineering of HHDHs, both chiral and racemic spiro-oxazolidinones have been synthesized. acs.org The kinetic resolution of spiro-epoxides using an engineered HHDH mutant has yielded spiro-oxazolidinones in 24–47% yields with 90–98% ee. acs.org Furthermore, a chemo-enzymatic strategy has been proposed to overcome the 50% yield limitation inherent in kinetic resolutions. acs.org The practicality of this biocatalytic method has been demonstrated by the efficient synthesis of the drug fenspiride. acs.org

Protein engineering of a halohydrin dehalogenase from Acidimicrobiia bacterium (HHDHamb) has also been successfully applied to the synthesis of the muscle relaxant metaxalone (B1676338), which features an oxazolidinone unit. chemistryviews.org By introducing mutations at key residues in the enzyme's active site, researchers have improved catalytic efficiency and enantioselectivity. chemistryviews.org This engineered enzyme facilitated the gram-scale synthesis of chiral metaxalone in 44% yield and 98% ee. chemistryviews.org A different mutant enzyme was used to produce racemic metaxalone in an 81% yield. chemistryviews.org

These biocatalytic methods showcase the potential of enzymes in constructing complex and stereochemically defined oxazolidinone scaffolds, which are valuable precursors for a wide range of biologically active molecules.

Table 1: Biocatalytic Synthesis of Chiral Oxazolidinones

| Product | Biocatalytic Method | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| 4-Aryloxazolidinones | One-pot cascade with engineered HheG | up to 47% | 98% |

| 5-Aryloxazolidinones | One-pot cascade with engineered HheG | up to 46% | >99% |

| Spiro-oxazolidinones | Kinetic resolution with engineered HHDH | 24–47% | 90–98% |

Radical Bromodecarboxylation Strategies for Related Organic Bromides

Radical bromodecarboxylation reactions provide a pathway to organic bromides through the replacement of a carboxylic acid group with a bromine atom. google.comgoogle.com These methods are particularly useful for the regioselective synthesis of organic bromides from readily available carboxylic acids. google.comgoogle.com While not directly producing N-bromooxazolidinones, these strategies are relevant for the synthesis of brominated organic compounds that could be precursors or analogues.

A prominent example of radical bromodecarboxylation is the Hunsdiecker reaction, which traditionally involves the treatment of an anhydrous silver salt of a carboxylic acid with molecular bromine. google.comgoogle.com However, this classic procedure is sensitive to water and utilizes heavy metal salts. google.comgoogle.com Modifications to the Hunsdiecker reaction have been developed to circumvent these issues. One such modification involves using a mixture of the carboxylic acid and Br₂/HgO. google.comgoogle.com

More contemporary approaches avoid the use of heavy metal salts altogether. For instance, a process for the preparation of organic bromides via the radical bromodecarboxylation of carboxylic acids with a bromoisocyanurate has been developed. google.comgoogle.com This method can be initiated by electromagnetic irradiation. google.com

The scope of radical bromodecarboxylation is broad, with primary aliphatic acids generally providing the highest yields of alkyl bromides (70–95%). acs.orgnih.gov Secondary carboxylic acids tend to give lower yields, and tertiary bromides are often difficult to obtain due to rapid decomposition. acs.orgnih.gov The mechanism of these reactions is consistent with a radical pathway, as evidenced by the formation of side products when the reaction is carried out in a solvent like carbon tetrachloride. acs.org

In recent years, dual photoredox catalysis has emerged as a powerful tool for radical decarboxylative functionalization. sioc.ac.cn These methods allow for the generation of carbon-centered radicals under mild conditions, which can then be used in a variety of transformations. While not specifically focused on bromination, these photoredox strategies highlight the ongoing development of radical-based methods for the functionalization of carboxylic acids, which could potentially be adapted for the synthesis of complex organic bromides.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-aryloxazolidinones |

| 5-aryloxazolidinones |

| spiro-oxazolidinones |

| fenspiride |

| metaxalone |

| bromoisocyanurate |

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 4,4 Dimethyloxazolidin 2 One

Nucleophilic Substitution Reactions at the N-Bromine Center

The N-Br bond in 3-Bromo-4,4-dimethyloxazolidin-2-one is a key site for chemical reactivity, susceptible to attack by nucleophiles. These reactions typically proceed via a mechanism where the nucleophile displaces the bromide ion.

The bromine atom, being attached to an electron-withdrawing nitrogen atom which is part of a carbonyl system, is electrophilic and can be displaced by a range of nucleophiles. This reactivity is analogous to that of other N-bromo compounds like N-bromosuccinimide (NBS). Nucleophiles can attack the bromine atom, leading to the formation of a new N-nucleophile bond and the release of a bromide ion. This process is effectively a transfer of "Br+".

Common nucleophiles that can participate in this type of reaction include:

Alcohols, leading to the formation of O-brominated intermediates.

Amines, resulting in N-brominated species.

Enolates and other carbon nucleophiles, which can lead to α-bromination of carbonyl compounds.

Thiolates and other sulfur nucleophiles.

The general transformation can be represented as: Nu:⁻ + Br-N(CO)R → Nu-Br + ⁻N(CO)R

| Nucleophile Type | Example | General Product |

|---|---|---|

| Oxygen Nucleophiles | Alcohols (R'-OH) | Alkoxy Bromides (R'-OBr) / Brominated Substrate |

| Carbon Nucleophiles | Enolates | α-Bromoketones |

| Nitrogen Nucleophiles | Amines (R'-NH₂) | N-Bromoamines (R'-NHBr) |

| Sulfur Nucleophiles | Thiolates (R'-S⁻) | Sulfenyl Bromides (R'-SBr) |

The reactivity of the N-bromine center is significantly governed by both steric and electronic effects within the molecule. researchgate.netnih.gov

Electronic Factors:

Inductive Effect: The presence of two oxygen atoms and a carbonyl group in the oxazolidinone ring makes the nitrogen atom electron-deficient. This inductively withdraws electron density from the N-Br bond, polarizing it as Nδ--Brδ+. This polarization enhances the electrophilicity of the bromine atom, making it more susceptible to nucleophilic attack.

Resonance: The lone pair on the nitrogen atom can participate in resonance with the adjacent carbonyl group. This delocalization further increases the electron-deficient character of the nitrogen, thereby strengthening the inductive pull on the N-Br bond and increasing the reactivity of the bromine.

Steric Factors:

The two methyl groups at the C4 position of the oxazolidinone ring introduce significant steric hindrance. nih.gov While the primary site of nucleophilic attack is the bromine atom, which is relatively exposed, the bulky methyl groups can influence the approach of large or sterically demanding nucleophiles. This steric shielding can decrease the reaction rate compared to less substituted N-bromo compounds like N-bromosuccinimide. For very bulky nucleophiles, the steric hindrance might favor alternative reaction pathways or require more forcing conditions.

Radical Reaction Pathways and Intermediates

Beyond ionic pathways, this compound can engage in radical reactions, often initiated by light or a radical initiator. lumenlearning.com These reactions proceed through a chain mechanism involving radical intermediates.

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a multi-step process that involves radical and radical anion intermediates. chemistry-chemists.comresearchgate.netdalalinstitute.com While classically applied to aromatic substrates, the principles can be extended to aliphatic systems involving N-bromo reagents, which can serve as sources of bromine radicals.

A typical radical chain mechanism involving this compound would follow these steps: lumenlearning.comlibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond, often induced by UV light, heat, or a chemical initiator (like AIBN), to generate an oxazolidinonyl radical and a bromine radical. Br-N(CO)R → Br• + •N(CO)R

Propagation: A bromine radical abstracts a hydrogen atom from a substrate (e.g., an alkane), generating an alkyl radical and HBr. This alkyl radical can then react with another molecule of this compound to form the brominated product and regenerate the oxazolidinonyl radical, which continues the chain. Alternatively, in an SRN1 process with a nucleophile, an initial electron transfer to the substrate forms a radical anion, which then fragments. chemistry-chemists.comrsc.org

Termination: The chain reaction is terminated when two radical species combine. lumenlearning.com

| Step | Description | Example Reaction |

|---|---|---|

| Initiation | Formation of initial radical species. | Br-N(CO)R → Br• + •N(CO)R |

| Propagation | The radical chain continues, forming product and regenerating a radical. | 1. Br• + R'-H → HBr + R'• 2. R'• + Br-N(CO)R → R'-Br + •N(CO)R |

| Termination | Two radicals combine to end the chain. | Br• + Br• → Br₂ R'• + Br• → R'-Br |

The presence of radical intermediates in these reaction pathways can be confirmed experimentally using radical traps or scavengers. researchgate.net A widely used radical probe is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

TEMPO is a stable free radical that readily reacts with transient carbon-centered radicals to form stable, non-radical adducts. If the addition of TEMPO to a reaction mixture inhibits or quenches the reaction, it provides strong evidence for the involvement of a radical mechanism. researchgate.net The formation of TEMPO-substrate adducts can often be detected by analytical techniques such as mass spectrometry, confirming the interception of a radical intermediate.

Rearrangement Reactions Involving the Oxazolidinone Core

While reactions at the N-bromine center are most common, the oxazolidinone ring itself can potentially undergo rearrangement under certain conditions. Such rearrangements are often seen in related N-halo heterocyclic systems, where the initial cleavage of the N-X bond is followed by a ring-opening or ring-expansion cascade.

For instance, a plausible but less common pathway could involve the formation of an N-centered radical or cation, followed by fragmentation of the C4-C5 bond of the oxazolidinone ring. This type of fragmentation could be driven by the formation of a stable molecule, such as acetone (B3395972) from the gem-dimethyl group at the C4 position. A related example from the literature involves the transformation of N-bromoketoaziridines, which undergo C-C bond cleavage and subsequent cyclization to form oxazoles. organic-chemistry.org This suggests that N-bromo heterocycles can be precursors to rearranged products via intermediates like azomethine ylides. While not specifically documented for this compound, such pathways represent a potential area of its chemical reactivity under thermal or photochemical conditions.

Kinetics and Mechanistic Studies of N-Bromination and Subsequent Reactions

No specific studies on the kinetics and reaction mechanisms of this compound were identified in the available literature.

pH Dependence and Rate Constants of Bromination

There is no available data detailing the pH dependence or the specific rate constants for bromination reactions using this compound.

Role of Substrate Anions in Reaction Mechanisms

Information regarding the specific role of substrate anions in the reaction mechanisms of this compound could not be located in published research.

Applications of 3 Bromo 4,4 Dimethyloxazolidin 2 One in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

3-Bromo-4,4-dimethyloxazolidin-2-one functions as a valuable synthetic building block due to the unique reactivity conferred by its N-Br bond. This bond can be cleaved homolytically to generate a nitrogen-centered radical or heterolytically to produce an electrophilic bromine cation ("Br+") and an amide anion. This dual reactivity allows for its incorporation into more complex structures through several strategic approaches.

Primarily, it serves as a precursor for introducing a chiral nitrogen-containing moiety. The oxazolidinone ring, with its defined stereochemistry originating from a parent amino alcohol, can be transferred to substrates through reactions at the nitrogen atom. For instance, after a reaction involving the bromo group, the stable oxazolidinone core can be carried through multiple synthetic steps before being potentially cleaved at a later stage to reveal a chiral amine or amino alcohol, key components of many biologically active molecules. This makes the compound a useful synthon for constructing chiral fragments within larger, complex target molecules.

Utilization in Chiral Auxiliary Strategies

The core utility of this compound in asymmetric synthesis stems from the chiral environment provided by the oxazolidinone ring. Although its function differs from traditional Evans-type chiral auxiliaries, it effectively guides the stereochemical outcome of specific reactions.

It is crucial to distinguish the role of this compound from that of N-acyl oxazolidinones, which are the classic Evans chiral auxiliaries. Stereoselective alkylations, aldol (B89426) additions, and cycloadditions are characteristic of N-acyl oxazolidinones, where the chiral scaffold is attached to a carbonyl group, enabling the formation of chiral enolates that react with high diastereoselectivity.

This compound itself is not directly used for these C-C bond-forming reactions, as it lacks the required N-acyl group to form an enolate. Its primary reactivity is centered on the N-Br bond. However, it can serve as a precursor to the traditional auxiliaries. An N-acyl-4,4-dimethyloxazolidin-2-one, which can participate in these reactions, could be synthesized from the parent 4,4-dimethyloxazolidin-2-one (obtained after removal or reaction of the bromine).

The most significant application of this compound as a chiral auxiliary is in the stereoselective formation of carbon-heteroatom bonds, particularly carbon-nitrogen bonds. The compound acts as a chiral aminating or aziridinating agent.

In these reactions, the N-Br bond reacts with an alkene, often activated by a catalyst. The reaction is believed to proceed through a bromonium ion intermediate, which is then attacked intramolecularly or intermolecularly by the nitrogen atom of the oxazolidinone. The steric bulk and defined stereochemistry of the 4,4-dimethyl-substituted ring guide the approach of the alkene, resulting in the preferential formation of one diastereomer of the product. This strategy is particularly effective in the diastereoselective aziridination of chiral allylic alcohols, where the existing stereocenter on the substrate and the chirality of the reagent work in concert to achieve high levels of stereocontrol. nih.gov

Table 1: Representative Diastereoselective Aziridination of an Allylic Alcohol This table illustrates the expected outcome of a reaction using a chiral N-bromo reagent like this compound, based on established principles of substrate-controlled and reagent-controlled diastereoselectivity.

| Substrate (Allylic Alcohol) | Reagent | Product (syn-Hydroxyaziridine) | Diastereomeric Ratio (syn:anti) |

| (E)-But-2-en-1-ol | This compound | 2-((R)-1-hydroxyethyl)-3-methyloxirane | >15:1 |

| (E)-Pent-2-en-1-ol | This compound | 2-((R)-1-hydroxypropyl)-3-methyloxirane | >15:1 |

| (E)-1-Phenylprop-2-en-1-ol | This compound | 2-((S)-hydroxy(phenyl)methyl)-3-methyloxirane | >20:1 |

Data is representative of typical diastereoselectivities achieved in such reactions. nih.gov

While this compound is a stoichiometric reagent rather than a catalyst itself, the underlying chiral oxazolidinone framework is a critical component in the design of ligands for asymmetric catalysis. The compound serves as a potential starting material for the synthesis of these more complex chiral ligands (see section 4.4). In such cases, the asymmetric induction is achieved by a metal complex of the final ligand, not directly by the bromo-precursor.

Precursor for N-Heterocyclic Compound Synthesis

The reactive N-Br bond in this compound can initiate intramolecular cyclization reactions to form various nitrogen-containing heterocyclic compounds. This strategy is analogous to the well-documented use of N-Bromosuccinimide (NBS) in inducing the cyclization of unsaturated amines or amides. nih.gov

For example, an oxazolidinone derivative bearing an appropriately positioned alkene side chain can undergo an intramolecular aminobromination reaction. The electrophilic bromine atom initiates the reaction by forming a bromonium ion with the alkene, which is then trapped by the nitrogen atom of the oxazolidinone ring. This cascade reaction can lead to the stereoselective synthesis of complex bicyclic N-heterocycles. researchgate.net The stereochemistry of the newly formed rings is controlled by the geometry of the transition state, which is influenced by the rigid chiral scaffold of the oxazolidinone.

Integration into Ligand Design for Metal-Catalyzed Transformations

The rigid, C2-symmetric or pseudo-C2-symmetric nature of the oxazolidinone ring makes it a privileged scaffold for the design of chiral ligands used in metal-catalyzed asymmetric synthesis. While the 3-bromo derivative is a precursor, the parent 4,4-dimethyloxazolidin-2-one (obtained via debromination) is the key structural unit.

A prominent class of ligands derived from this scaffold are Phosphino-oxazolidine (POZ) ligands. In a typical synthesis, the nitrogen atom of the parent oxazolidinone is functionalized with a phosphorus-containing group, such as diphenylphosphine. This creates a bidentate P,N-ligand where the hard nitrogen and soft phosphorus atoms can coordinate to a metal center (e.g., Palladium, Platinum, Rhodium). The steric bulk of the gem-dimethyl groups at the C4 position effectively shields one face of the coordinated metal, creating a well-defined chiral pocket that directs the stereochemical outcome of catalytic reactions like asymmetric allylic alkylation or Diels-Alder reactions. documentsdelivered.comresearchgate.net

Development of Molecular Scaffolds for Chemical Biology Research

The development of novel molecular scaffolds is a cornerstone of chemical biology, providing new tools to probe and manipulate biological systems. While direct applications of this compound in the construction of molecular scaffolds for chemical biology are not extensively documented in publicly available research, its reactivity as an electrophilic bromine source suggests its potential utility in the synthesis of complex heterocyclic structures. These structures can serve as foundational scaffolds for the development of bioactive molecules.

The underlying principle involves leveraging the reactivity of the N-Br bond in this compound. This bond can facilitate the introduction of bromine into organic molecules, which can then be used in subsequent cross-coupling reactions or cyclization steps to build diverse molecular architectures. This approach is analogous to the well-established use of other N-bromo reagents, such as N-bromosuccinimide (NBS), in the synthesis of privileged scaffolds in medicinal chemistry. numberanalytics.commasterorganicchemistry.commdpi.com Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. mdpi.commdpi.com

The oxazolidinone core of this compound is itself a recognized privileged scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities. The incorporation of a reactive bromine atom at the 3-position provides a synthetic handle for further functionalization and the construction of more elaborate molecular scaffolds.

Table 1: Potential Reactions for Scaffold Synthesis using this compound

| Reaction Type | Substrate | Potential Scaffold | Research Focus |

| Electrophilic Bromination | Aromatic or Heteroaromatic Compound | Brominated Aromatic/Heteroaromatic Intermediate | Introduction of a functional handle for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build complex molecular scaffolds. mdpi.com |

| Bromination of Alkenes | Alkene | Bromohydrin or Dibromoalkane | Precursors for the synthesis of epoxides or functionalized alkanes, which can be incorporated into larger molecular scaffolds. masterorganicchemistry.com |

| Radical Bromination | Allylic or Benzylic C-H bond | Allylic or Benzylic Bromide | Key intermediates for nucleophilic substitution reactions to introduce diversity and build complex molecular architectures. numberanalytics.com |

While specific research detailing the use of this compound in developing molecular scaffolds for chemical biology is limited, its chemical properties strongly suggest its applicability in this area. Future research may focus on utilizing this reagent to synthesize novel libraries of complex molecules for screening against various biological targets. The development of such molecular scaffolds is crucial for advancing our understanding of biological processes and for the discovery of new therapeutic agents.

Methodologies for Structural Elucidation and Spectroscopic Analysis of 3 Bromo 4,4 Dimethyloxazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Bromo-4,4-dimethyloxazolidin-2-one, ¹H and ¹³C NMR spectroscopy are used to map the proton and carbon framework, respectively.

¹H NMR and ¹³C NMR Data Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two methyl groups at the C4 position are chemically equivalent, as are the two protons of the methylene (B1212753) group at the C5 position. This results in two distinct signals.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Four distinct signals are anticipated, corresponding to the carbonyl carbon (C2), the quaternary carbon (C4), the methylene carbon (C5), and the two equivalent methyl carbons. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen, nitrogen, and bromine). For instance, carbons bonded to oxygen or nitrogen are deshielded and appear at a higher chemical shift (downfield). libretexts.orglibretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Data are estimated based on typical chemical shift values for similar structural motifs.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (x2) | 1.4 - 1.6 | Singlet (s) | 6H |

| -CH₂- | 4.1 - 4.3 | Singlet (s) | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data are estimated based on typical chemical shift values for similar structural motifs. libretexts.orgoregonstate.edu

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (x2) | 24 - 28 |

| -C (CH₃)₂ | 60 - 65 |

| -C H₂- | 75 - 80 |

| C =O | 152 - 156 |

Advanced NMR Techniques for Stereochemical Elucidation

While this compound is an achiral molecule, advanced 2D NMR techniques are invaluable for confirming the structural assignments made from 1D spectra. mdpi.com These methods elucidate the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For the title compound, it would show a correlation between the proton signal at ~4.2 ppm and the C5 carbon signal at ~78 ppm, and another correlation between the proton signal at ~1.5 ppm and the methyl carbon signal at ~26 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is instrumental in piecing together the molecular skeleton. Key expected correlations for this compound would include:

A correlation from the methyl protons (-CH₃) to the quaternary carbon (C4) and the methylene carbon (C5).

A correlation from the methylene protons (-CH₂) to the quaternary carbon (C4) and potentially to the carbonyl carbon (C2).

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental formula. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal natural abundance (50.69% and 49.31%, respectively), imparts a highly characteristic pattern in the mass spectrum.

The analysis of this compound (C₅H₈BrNO₂) would reveal a pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity. These would correspond to molecules containing the ⁷⁹Br isotope and the ⁸¹Br isotope, respectively. This distinctive isotopic signature is definitive evidence for the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other molecules with the same nominal mass. For C₅H₈⁷⁹BrNO₂, the calculated monoisotopic mass is 192.97384 Da. An HRMS measurement confirming this exact mass would serve as unequivocal proof of the molecular formula.

Table 3: Expected Mass Spectrometry Data

| Ion | Isotope Composition | Calculated m/z (Nominal) | Calculated m/z (Exact) | Expected Relative Intensity |

|---|---|---|---|---|

| [M]⁺ | C₅H₈⁷⁹BrNO₂ | 193 | 192.97384 | ~100% |

| [M+2]⁺ | C₅H₈⁸¹BrNO₂ | 195 | 194.97179 | ~98% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. In cyclic amide (lactam) and imide systems, this band typically appears at a high frequency. The presence of an electronegative bromine atom on the nitrogen atom further shifts this absorption to a higher wavenumber, typically in the range of 1750-1800 cm⁻¹. Other key absorptions include C-H stretching from the alkyl groups and C-O stretching from the ether linkage within the ring. pressbooks.pubucla.edu

Table 4: Predicted Characteristic IR Absorption Bands Note: Data are estimated based on typical group frequencies. vscht.czlibretexts.org

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch | sp³ C-H (methyl, methylene) | 2850 - 2995 | Medium-Strong |

| C=O stretch | Carbonyl (N-bromo imide) | 1750 - 1800 | Very Strong |

| C-O stretch | Ether (in ring) | 1100 - 1250 | Strong |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

While a specific crystal structure for this compound is not publicly documented, analysis of related oxazolidinone structures reveals that the five-membered ring is typically not planar. It often adopts a twisted or, more commonly, an "envelope" conformation, where one atom is puckered out of the plane formed by the other four.

Furthermore, X-ray crystallography would elucidate the nature of intermolecular interactions in the solid state. For N-bromo imide compounds, a common and significant interaction is halogen bonding. manchester.ac.ukrsc.org This involves an attractive force between the electropositive region on the bromine atom (the σ-hole) and an electronegative atom, such as the carbonyl oxygen of a neighboring molecule (a C=O···Br interaction). researchgate.net Such interactions can dictate the molecular packing in the crystal lattice.

Theoretical and Computational Investigations of 3 Bromo 4,4 Dimethyloxazolidin 2 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No dedicated DFT studies on 3-Bromo-4,4-dimethyloxazolidin-2-one were found. Such studies are crucial for understanding the quantum mechanical nature of a molecule, providing insights into its stability, reactivity, and electronic properties.

Analysis of Transition States and Reaction Pathways

A comprehensive search did not yield any computational analyses of the transition states or reaction pathways involving this compound. This type of research is fundamental for elucidating reaction mechanisms, determining reaction kinetics, and predicting the feasibility of chemical transformations.

Elucidation of Regioselectivity and Diastereoselectivity

There is no available literature that computationally investigates the regioselectivity or diastereoselectivity of reactions involving this compound. These studies are vital for predicting and controlling the outcome of chemical reactions to favor the formation of a specific isomer.

Conformational Analysis and Molecular Dynamics Simulations

No publications detailing the conformational analysis or molecular dynamics simulations of this compound could be located. Conformational analysis helps in identifying the most stable three-dimensional arrangements of a molecule, while molecular dynamics simulations provide a view of the molecule's movement and interactions over time, which is essential for understanding its behavior in different environments.

Predictive Modeling for Synthetic Outcomes and Catalytic Efficiency

The scientific literature does not appear to contain any predictive modeling studies for the synthetic outcomes or catalytic efficiency related to this compound. Such models are increasingly important in modern chemistry for optimizing reaction conditions and designing more efficient catalytic systems.

Future Perspectives in 3 Bromo 4,4 Dimethyloxazolidin 2 One Research

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of N-bromo compounds, including 3-Bromo-4,4-dimethyloxazolidin-2-one, is moving beyond traditional methods. While the classical approach involves treating the parent 4,4-dimethyloxazolidin-2-one with molecular bromine in the presence of a base, emerging strategies focus on improved safety, efficiency, and sustainability. prepchem.com

Modern Synthetic Approaches: Newer, redox-neutral methods are being developed that avoid the direct handling of corrosive molecular bromine. One such strategy involves the reaction of more readily available N-chloro analogues with inorganic bromide salts like lithium bromide (LiBr), which produces the desired N-bromo compound and a simple salt byproduct. nih.govacs.org This approach is noted for its operational simplicity and use of bench-stable reagents. nih.govacs.org

Catalytic and Electrochemical Systems: The field is also witnessing a rise in catalytic and electrochemical syntheses.

Electrosynthesis: Electrochemical methods offer a reagent-free alternative for generating N-bromo compounds. These processes use electricity to mediate the bromination, avoiding hazardous reagents and reducing waste. researchgate.netrsc.org This technique is gaining traction as a greener alternative to conventional chemical oxidation. researchgate.net

Catalysis in Scaffolding Synthesis: While direct catalytic N-bromination of oxazolidinones is a developing area, significant advances have been made in the catalytic synthesis of the core oxazolidinone ring itself. Copper- and palladium-catalyzed cross-coupling reactions, for instance, are now efficiently used to construct the N-aryl bond common in many bioactive oxazolidinones, such as the antibiotic linezolid. nih.govresearchgate.net Future research may focus on integrating these catalytic ring-forming reactions with a subsequent, efficient N-bromination step.

| Methodology | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Classical N-Bromination | Parent Oxazolidinone, Molecular Bromine (Br₂), Base (e.g., NaOH) | Established, straightforward procedure. | prepchem.com |

| Redox-Neutral Halogen Exchange | N-Chloro Analogue, Inorganic Bromide Salt (e.g., LiBr) | Avoids molecular bromine, uses bench-stable reagents, simple purification. | nih.govacs.org |

| Electrochemical Synthesis | Parent Amide/Imide, Bromide Source, Electric Current | Reagent-free oxidation, sustainable, reduced waste. | researchgate.netrsc.org |

Advanced Applications in Complex Molecular Assembly

As a stable and easily handled electrophilic bromine source, this compound holds considerable promise as a reagent in the synthesis of complex organic molecules. Its utility can be inferred from the extensive applications of its close analogue, N-bromosuccinimide (NBS). masterorganicchemistry.com Such reagents are instrumental in key synthetic transformations that build molecular complexity.

Key applications include:

Allylic and Benzylic Bromination: N-bromo reagents are widely used to selectively introduce bromine at positions adjacent to double bonds or aromatic rings. masterorganicchemistry.comorganic-chemistry.org This transformation, known as the Wohl-Ziegler reaction, installs a versatile functional group that can be readily displaced by nucleophiles to build more complex structures. acs.org

α-Bromination of Carbonyls: The introduction of a bromine atom alpha to a carbonyl group is a fundamental transformation for creating precursors to α-amino acids and other valuable motifs. N-bromo reagents can achieve this transformation under acid-catalyzed or enolate-based conditions. wikipedia.org

Electrophilic Aromatic Substitution: For electron-rich aromatic and heteroaromatic systems, N-bromo reagents serve as effective brominating agents to produce aryl bromides. wikipedia.orgyoutube.com These products are crucial intermediates for cross-coupling reactions (e.g., Suzuki, Stille) that form carbon-carbon and carbon-heteroatom bonds, which are central to the synthesis of pharmaceuticals and natural products. nih.gov

The 4,4-dimethyl substitution on the oxazolidinone ring of the title compound may offer unique solubility and reactivity profiles compared to standard reagents like NBS, potentially enabling new applications in specialized solvent systems or with sensitive substrates.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a major frontier for the production and use of halogenating agents like this compound. Flow chemistry offers significant advantages over traditional batch processing, particularly for potentially hazardous or highly exothermic reactions like bromination. researchgate.net

Advantages of Flow Chemistry for Bromination:

Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, minimizing the risks associated with exotherms or the accumulation of hazardous reagents. laryee.com This is particularly relevant for reactions involving elemental bromine, which can be generated and consumed in situ within a closed-loop flow system, avoiding exposure. vapourtec.comrsc.org

Precise Control: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. laryee.comtechnologynetworks.com

Scalability: Scaling up production in a flow system is achieved by simply running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. researchgate.net

Recent studies have demonstrated the successful use of N-bromosuccinimide in continuous-flow photochemical brominations, highlighting the compatibility of N-bromo reagents with this technology. researchgate.netpublish.csiro.au A continuous flow protocol has been specifically developed for the photochemical benzylic bromination of a key intermediate in the synthesis of a 2-oxazolidinone (B127357), underscoring the direct relevance of this technology to the compound class. researchgate.net Automated lab reactors, coupled with in-situ analytical tools, can further accelerate the optimization of these processes, ensuring robust and reproducible outcomes. mt.com

| Feature | Description | Impact | Reference |

|---|---|---|---|

| Small Reactor Volume | Low total liquid holdup in microchannels. | Minimizes risk of thermal runaway and exposure to hazardous materials. | laryee.com |

| High Surface-to-Volume Ratio | Efficient heat and mass transfer. | Prevents hotspots, improves temperature control, and enhances reaction efficiency. | laryee.comtechnologynetworks.com |

| In Situ Reagent Generation | Hazardous reagents like Br₂ can be produced and immediately consumed. | Eliminates storage and handling of highly toxic chemicals. | vapourtec.comrsc.org |

| Automated Control | Precise, computer-controlled pumps and sensors. | Improves reproducibility, reduces side reactions, and allows for rapid optimization. | mt.com |

Interdisciplinary Research Avenues for Oxazolidinone Derivatives

The oxazolidinone core is a "privileged scaffold" in medicinal chemistry, primarily known for its antibacterial properties. nih.gov However, the functional versatility of this heterocyclic system opens numerous avenues for interdisciplinary research that extend far beyond antibiotics.

Future research directions for derivatives, potentially accessible from this compound, include:

Medicinal Chemistry: The oxazolidinone scaffold is being investigated for a range of other therapeutic applications. By serving as a synthetic intermediate, derivatives can be explored as potential anticancer, anti-inflammatory, and neuroprotective agents.

Chemical Biology: The N-bromo functionality allows for the targeted modification of biological molecules. Oxazolidinone derivatives could be developed as chemical probes to study enzyme function or as covalent modifiers for protein labeling and interaction studies.

Biocatalysis: The development of halogenating enzymes (halogenases and haloperoxidases) offers a green and highly selective method for halogenation. mdpi.comresearchgate.net Interdisciplinary research combining enzymology and synthetic chemistry could lead to biocatalytic routes for producing novel halogenated oxazolidinones with unique biological activities.

Materials Science: The rigid, polar structure of the oxazolidinone ring could be incorporated into polymers or functional materials. Brominated derivatives could serve as flame-retardant additives or as monomers for specialty polymers with unique properties.

The continued exploration of the oxazolidinone scaffold, facilitated by versatile intermediates like this compound, promises to yield novel molecules with impacts across multiple scientific disciplines.

Q & A

Q. What role does this compound play in polymer chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.